Physicochemical Shifts vs. Des-Methyl Analog
The presence of a 6-methyl substituent on the pyrimidine ring of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-carboxamide (CAS 1797662-51-1) differentiates it from its closest analog, the des-methyl variant (CAS 1797078-61-5). Based on computed properties, the target compound exhibits a higher boiling point (503.3 ± 45.0 °C vs 485.1 ± 30.0 °C) and lower predicted density (1.252 ± 0.06 g/cm³ vs 1.283 ± 0.06 g/cm³), while the predicted pKa values are nearly identical (13.27 vs 13.26) [1]. These differences suggest marginally enhanced lipophilicity for the methyl-substituted compound, potentially influencing its pharmacokinetic partitioning and formulation characteristics compared to the des-methyl analog [2].
| Evidence Dimension | Predicted boiling point, density, and pKa |
|---|---|
| Target Compound Data | Boiling point: 503.3 ± 45.0 °C; Density: 1.252 ± 0.06 g/cm³; pKa: 13.27 ± 0.46; MF: C₁₃H₁₆N₄OS; MW: 276.36 |
| Comparator Or Baseline | Des-methyl analog (CAS 1797078-61-5): Boiling point: 485.1 ± 30.0 °C; Density: 1.283 ± 0.06 g/cm³; pKa: 13.26 ± 0.46; MF: C₁₂H₁₄N₄OS; MW: 262.33 |
| Quantified Difference | Boiling point: +18.2 °C increase; Density: -0.031 g/cm³ decrease; pKa: +0.01 (negligible); Molecular weight: +14.03 g/mol |
| Conditions | Computed properties (predicted) using standard in silico methods as reported by Kuujia. |
Why This Matters
Stability during synthesis and storage is influenced by boiling point differences; altered lipophilicity can affect solubility, protein binding, and ADME properties—key factors for researchers selecting a compound for in vitro or in vivo studies.
- [1] Kuujia compound entries for CAS 1797662-51-1 (target) and CAS 1797078-61-5 (comparator). Computed physicochemical properties. Retrieved 2026-04-29. View Source
- [2] Lipinski, C.A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
